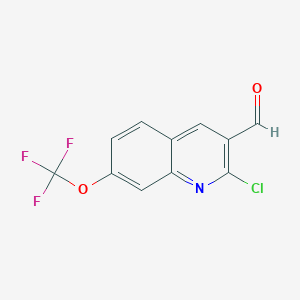

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACEIOQUUWABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, identified by the CAS number 1254366-15-8 , is a highly functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1][2][3] Its quinoline core is a privileged scaffold, forming the backbone of numerous FDA-approved drugs and biologically active molecules. The strategic placement of a chlorine atom at the 2-position, a carbaldehyde group at the 3-position, and a trifluoromethoxy group at the 7-position imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.

The 2-chloro substituent serves as a versatile synthetic handle, amenable to a wide array of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic profile of the resulting derivatives. The 3-carbaldehyde group is a key pharmacophore and a reactive center for the construction of more complex molecular architectures through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.

Furthermore, the 7-trifluoromethoxy group significantly influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The trifluoromethoxy moiety is a well-established bioisostere for other functional groups and is known to enhance membrane permeability and oral bioavailability, critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important building block, with a focus on its practical utility in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key molecular identifiers and properties.

| Property | Value | Source |

| CAS Number | 1254366-15-8 | [1][2][3] |

| Molecular Formula | C₁₁H₅ClF₃NO₂ | [2] |

| Molecular Weight | 275.61 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This powerful one-pot reaction allows for the simultaneous formylation and cyclization of an appropriately substituted acetanilide to construct the quinoline ring system.

The logical starting material for the synthesis of this compound is N-(3-(trifluoromethoxy)phenyl)acetamide (CAS Number: 1956-85-0).[6] This precursor contains the necessary trifluoromethoxy-substituted aniline moiety that will ultimately form the benzene ring of the quinoline core.

The Vilsmeier-Haack reagent, a chloromethyleniminium salt, is typically generated in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] The reagent then acts as the electrophile in the subsequent cyclization reaction.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction for the formation of 2-chloroquinoline-3-carbaldehydes is a well-established cascade of electrophilic aromatic substitution and cyclization steps. The key stages are outlined below:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.

-

Electrophilic Attack: The electron-rich aromatic ring of N-(3-(trifluoromethoxy)phenyl)acetamide attacks the Vilsmeier reagent.

-

Cyclization: Subsequent intramolecular cyclization is facilitated by the acetamido group.

-

Aromatization and Formylation: A series of elimination and rearrangement steps lead to the formation of the aromatic quinoline ring system with the concomitant introduction of the formyl group at the 3-position and the chlorine atom at the 2-position.

-

Hydrolysis: The reaction is quenched with water or a mild base to hydrolyze any remaining iminium intermediates and yield the final aldehyde product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Synthetic workflow for this compound.

Exemplary Experimental Protocol

Materials:

-

N-(3-(trifluoromethoxy)phenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Addition of POCl₃: Add freshly distilled POCl₃ (7 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Addition of Acetanilide: Once the addition of POCl₃ is complete, add N-(3-(trifluoromethoxy)phenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure this compound.

Self-Validation: The purity of the synthesized compound should be assessed by TLC, melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectral data should be consistent with the proposed structure.

Reactivity and Synthetic Applications in Drug Discovery

The chemical architecture of this compound provides two primary points for synthetic elaboration, making it a versatile scaffold for the generation of compound libraries for high-throughput screening.

Reactions at the 2-Position (C-Cl Bond)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents, including:

-

Amines: Reaction with primary or secondary amines can introduce diverse side chains, which are often crucial for modulating solubility, cell permeability, and target engagement.

-

Alcohols and Phenols: Alkoxy and aryloxy ethers can be formed, which can influence the compound's metabolic stability and lipophilicity.

-

Thiols: Thioethers can be synthesized, which can act as hydrogen bond acceptors or participate in other non-covalent interactions.

Reactions at the 3-Position (Aldehyde Group)

The aldehyde functionality is a versatile precursor for numerous chemical transformations:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or other nucleophiles can be used to construct more complex heterocyclic systems.[4]

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid provides a handle for amide bond formation or other derivatizations.

-

Reduction: Reduction to the corresponding alcohol can be a key step in the synthesis of certain target molecules.

-

Wittig Reaction: The Wittig reaction can be employed to introduce carbon-carbon double bonds.

The following diagram illustrates the key reactive sites and potential synthetic transformations:

Caption: Key reactive sites and synthetic applications.

The diverse array of potential derivatives makes this scaffold highly attractive for targeting a wide range of biological pathways. Quinoline-based compounds have shown promise as anticancer, antimalarial, anti-inflammatory, and antiviral agents.[4] The specific combination of substituents in this compound suggests its potential as a precursor for inhibitors of protein kinases and other enzymes implicated in disease.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the orthogonal reactivity of its chloro and carbaldehyde functionalities, provides a robust platform for the generation of diverse chemical libraries. The presence of the trifluoromethoxy group offers advantageous physicochemical properties that are highly sought after in modern drug discovery. As the demand for new and effective therapeutic agents continues to grow, the strategic application of well-designed scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Further exploration of its synthetic utility and the biological evaluation of its derivatives are warranted and hold significant promise for future drug discovery endeavors.

References

-

LookChem. Cas 1956-85-0, N1-[3-(Trifluoromethoxy)phenyl]acetamide. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

-

International Journal of Applied Pharmaceutics. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTHELMINTHIC ACTIVITY OF NEWER QUINOLINE DERIVATIVES CONTAINING ACRIDINE MOIETY. [Link]

-

AccelaChem. Product Category. [Link]

-

Journal of Materials and Electronic Devices. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. [Link]

-

The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]

-

AccelaChemBio. 1340518-19-5,2-Amino-6-bromo-3-chlorobenzoic Acid. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

Organic Chemistry Portal. Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. [Link]

-

ResearchGate. Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier –Haack reagents for effective formylation and acylation of Indoles. [Link]

-

ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]

Sources

- 1. Quinoline-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1254366-15-8 [chemicalbook.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. Cas 1956-85-0,N1-[3-(Trifluoromethoxy)phenyl]acetamide | lookchem [lookchem.com]

- 7. Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones [organic-chemistry.org]

- 8. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Within this important class of heterocycles, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally versatile intermediates.[3] The presence of two distinct reactive sites—an electrophilic aldehyde at the C3 position and a chlorine atom at the C2 position susceptible to nucleophilic substitution—allows for a rich and diverse range of chemical transformations.

This technical guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position is of particular significance. This substituent is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules to their biological targets by altering their electronic properties and lipophilicity. This guide provides a comprehensive overview of its molecular properties, synthesis, chemical reactivity, and its role as a pivotal building block for the development of advanced heterocyclic systems and potential therapeutic agents.

Molecular Properties and Characterization

This compound is a polyfunctionalized molecule whose unique substitution pattern dictates its chemical behavior and synthetic potential.

Physicochemical Properties

A summary of the core quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 275.61 g/mol | [4] |

| Molecular Formula | C₁₁H₅ClF₃NO₂ | [4] |

| CAS Number | 1254366-15-8 | [4] |

| IUPAC Name | This compound | |

| Synonyms | 3-Quinolinecarboxaldehyde, 2-chloro-7-(trifluoromethoxy)- | [4] |

Structural Analysis and Spectroscopic Profile

The structure combines a planar quinoline ring system with two key functional groups. The chlorine atom at the C2 position activates the ring for nucleophilic attack, while the aldehyde group at C3 serves as a handle for condensation, oxidation, and reduction reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, characteristic signals are expected for the aldehyde proton (typically δ 9-11 ppm) and the aromatic protons on the quinoline core.[5] The coupling patterns of these aromatic protons provide definitive information about the substitution pattern. In ¹³C NMR, distinct resonances for the carbonyl carbon of the aldehyde (around δ 189 ppm) and the carbon atoms attached to chlorine and the trifluoromethoxy group would be observed.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1690-1715 cm⁻¹.[5] Aromatic C=C and C-Cl stretching vibrations are also expected.[6]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural insights, often showing loss of the formyl group or the chlorine atom.

Synthesis Methodology: The Vilsmeier-Haack Reaction

The paramount method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an appropriate acetanilide precursor in a one-pot process.

The causality behind this choice of reaction is its efficiency in constructing the quinoline core while simultaneously introducing the chloro and formyl groups at the desired positions. The reaction proceeds via an electrophilic substitution mechanism on an electron-rich aromatic ring.

Detailed Experimental Protocol

-

Vilsmeier Reagent Formation : Phosphorus oxychloride is added dropwise to chilled N,N-dimethylformamide (DMF) under an inert atmosphere to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Reaction with Acetanilide : The corresponding N-(3-(trifluoromethoxy)phenyl)acetamide precursor is added to the Vilsmeier reagent.

-

Cyclization : The mixture is heated (often between 60-90°C or under microwave irradiation for enhanced efficiency) for several hours to drive the intramolecular cyclization and ring closure, forming the quinoline system.[5][7]

-

Hydrolysis : The reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of the intermediate iminium species to the final carbaldehyde.

-

Purification : The resulting solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethyl acetate.[5]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective and stepwise modifications, making it a powerful scaffold for building molecular complexity.

Key Reactive Centers

The molecule's reactivity is governed by the electrophilic carbon of the aldehyde and the C2 carbon atom, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing quinoline nitrogen.

Caption: Primary reactive sites on the molecule.

Reactions at the Aldehyde Group (C3)

-

Condensation Reactions : The aldehyde readily undergoes condensation with various nucleophiles. Its reaction with primary amines or hydrazines forms Schiff bases or hydrazones, respectively.[1] These reactions are fundamental for introducing new side chains or for constructing larger heterocyclic systems.[1]

-

Reduction : The formyl group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to (2-chloroquinolin-3-yl)methanol derivatives.[1] More potent reagents such as lithium aluminum hydride (LiAlH₄) can also be used.[1]

-

Knoevenagel and Related Condensations : Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are valuable intermediates for further cyclization reactions.[8]

Reactions at the Chloro Group (C2)

-

Nucleophilic Aromatic Substitution (SₙAr) : The C2-chloro substituent is an excellent leaving group, readily displaced by a variety of nucleophiles. This is the most common and synthetically valuable reaction at this position.

-

With N-Nucleophiles : Amines, anilines, and other nitrogen-containing heterocycles (e.g., morpholine, triazole) can displace the chloride to yield 2-aminoquinoline derivatives.[1][3]

-

With O-Nucleophiles : Alkoxides and phenoxides can be used to introduce ether linkages.

-

With S-Nucleophiles : Thiolates can displace the chloride to form 2-thioether derivatives.

-

Tandem and Cyclization Reactions

The true synthetic power of this scaffold is realized in reactions that engage both functional groups to build fused ring systems. A common strategy involves an initial reaction at one site, followed by an intramolecular cyclization involving the second group. For instance, condensation with a dinucleophile like 2-aminobenzimidazole can lead to the one-pot formation of complex, planar aza-heterocycles.[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a high-value starting material for generating libraries of complex molecules for biological screening.

-

Scaffold for Bioactive Molecules : The quinoline core is a "privileged scaffold" in drug discovery. By using this carbaldehyde, researchers can rapidly synthesize derivatives with diverse substitutions at the 2- and 3-positions to probe structure-activity relationships (SAR).

-

Access to Fused Heterocycles : Many potent pharmacological agents are based on fused polycyclic systems. This intermediate is an ideal precursor for pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and other fused structures known to possess anticancer and antimicrobial activities.[1]

-

Impact of the Trifluoromethoxy Group : The -OCF₃ group is a key bioisostere for other substituents like methoxy or chloro groups. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's profile by:

-

Improving metabolic stability by blocking sites of oxidative metabolism.

-

Increasing cell membrane permeability and oral bioavailability.

-

Modulating pKa and enhancing binding interactions with target proteins.

-

Conclusion

This compound is a sophisticated and highly valuable building block for chemical synthesis and drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the dual reactivity offered by its chloro and aldehyde functionalities provide a robust platform for generating diverse and complex molecular architectures. The strategic inclusion of the trifluoromethoxy group further enhances its potential for developing next-generation therapeutic agents with improved pharmacological properties. As research into novel heterocyclic compounds continues, the utility and importance of this versatile intermediate are set to grow.

References

- Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (URL: )

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. (URL: )

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde. Advanced ChemBlocks. (URL: )

- Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,...

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. (URL: )

- 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem. (URL: )

- This compound. ChemicalBook. (URL: )

- 2-Chloro-7-methylquinoline-3-carbaldehyde.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloro-7-ethylquinoline-3-carboxaldehyde. Santa Cruz Biotechnology. (URL: )

- 2-chloro-7-fluoroquinoline-3-carbaldehyde (C10H5ClFNO). PubChemLite. (URL: )

- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). (URL: )

- 2,5,7-Trichloro-quinoline-3-carbaldehyde. Benchchem. (URL: )

- GREEN SYNTHESIS, CHARACTERIZATION, AND ANTHELMINTHIC ACTIVITY OF NEWER QUINOLINE DERIVATIVES CONTAINING ACRIDINE MOIETY. International Journal of Applied Pharmaceutics. (URL: )

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1254366-15-8 [chemicalbook.com]

- 5. ijsr.net [ijsr.net]

- 6. chemijournal.com [chemijournal.com]

- 7. journals.innovareacademics.in [journals.innovareacademics.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Compounds incorporating the quinoline ring system exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of its physicochemical and pharmacological profiles.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde , a specialized derivative poised as a versatile building block for advanced drug discovery and synthetic chemistry. Its unique combination of a reactive chloro-group, a synthetically amenable aldehyde, and an electron-withdrawing trifluoromethoxy moiety makes it a compound of significant interest for researchers and drug development professionals. This document will detail its chemical identity, structural features, known and predicted physical properties, and core reactivity, providing a foundational resource for its application in the laboratory.

Chemical Identity and Core Properties

Precise identification is the first step in the rigorous scientific application of any chemical compound. This compound is a poly-functionalized aromatic heterocycle. Its core identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1254366-15-8 | [4] |

| Molecular Formula | C₁₁H₅ClF₃NO₂ | [4] |

| Molecular Weight | 275.61 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C2C(=C1)N=C(C=C2C=O)Cl)OC(F)(F)F) | N/A |

| InChI Key | N/A | N/A |

Physicochemical Data

While specific experimental data for this exact derivative is not widely published, we can infer key properties based on its structure and data from closely related analogues.

| Property | Observation / Prediction | Rationale / Comparative Data |

| Appearance | Predicted to be a white to yellow or cream-colored crystalline solid. | Based on analogues like 2-chloroquinoline-3-carbaldehyde.[5] |

| Melting Point | Not experimentally determined. Likely >150 °C. | The parent compound, 2-chloroquinoline-3-carbaldehyde, has a melting point of 143-146 °C.[6][7] Substitution typically increases the melting point. |

| Solubility | Predicted to have low solubility in water and higher solubility in common organic solvents such as DMSO, DMF, ethyl acetate, and chlorinated solvents. | The quinoline core is hydrophobic, a characteristic enhanced by the chloro and trifluoromethoxy groups.[8] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | Based on storage recommendations for the structurally similar 2-chloro-7-methylquinoline-3-carbaldehyde. |

Structural Analysis and Spectroscopic Profile

The molecular architecture of this compound dictates its reactivity and physical behavior.

Molecular Structure

The compound is built upon a quinoline fused-ring system, which is generally planar.[9] Key functional groups include:

-

A Quinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

-

2-Chloro Substituent: This group is a key reactive site, susceptible to nucleophilic aromatic substitution, a common strategy for derivatization.[10]

-

3-Carbaldehyde Group: The aldehyde function is a versatile chemical handle for a multitude of transformations including condensations, oxidations, reductions, and the formation of Schiff bases.[1]

-

7-Trifluoromethoxy Group: The -OCF₃ group is a powerful electron-withdrawing moiety and a lipophilic hydrogen bond acceptor. It is often used in drug design as a metabolically stable alternative to a methoxy group, enhancing membrane permeability and metabolic stability.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While specific spectra for the title compound are not available in the cited literature, characteristic signals can be predicted based on analyses of analogous structures.[6]

-

¹H NMR: The aldehyde proton (CHO) is expected to be a sharp singlet in the downfield region, typically between δ 10.5 and 11.1 ppm.[6] The protons on the quinoline ring would appear in the aromatic region (δ 7.5-9.0 ppm), with splitting patterns dictated by their positions and couplings. The proton at the C4 position is often a distinct singlet around δ 8.7-8.9 ppm.[7]

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around δ 189 ppm.[7] Other signals would correspond to the carbons of the quinoline ring and the carbon of the trifluoromethoxy group.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹ and C-Cl stretching in the fingerprint region.[6] Aromatic C=C stretching bands would appear around 1450-1600 cm⁻¹.[6]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 275, with a characteristic [M+2]⁺ peak at m/z 277 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Synthesis, Reactivity, and Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

This class of compounds is most commonly synthesized via the Vilsmeier-Haack reaction.[6][10][11] This powerful formylation method involves the cyclization and formylation of an appropriate N-arylacetamide using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12]

General Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines [2][6]

-

Reagent Preparation: To a flask containing N,N-dimethylformamide (3 eq.), cooled to 0°C, add phosphorus oxychloride (7 eq.) dropwise with stirring under an inert atmosphere.

-

Reactant Addition: Add the corresponding substituted N-arylacetamide (1 eq.) portion-wise to the prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-90°C) for several hours (typically 3-16 h), monitoring progress by TLC.

-

Workup: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate or petroleum ether/ethyl acetate.

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Core Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its primary functional groups. This allows for selective transformations, making it a valuable intermediate.[1][3]

-

Reactions at the Aldehyde (C3): The aldehyde group can undergo a wide range of classical carbonyl reactions, including Knoevenagel condensation, Wittig reactions, reduction to an alcohol, oxidation to a carboxylic acid, and formation of imines (Schiff bases) with primary amines.[1][12]

-

Reactions at the Chloro Group (C2): The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr). It can be displaced by a variety of nucleophiles, such as amines, thiols, alcohols, and azide ions, to generate diverse libraries of 2-substituted quinolines.[10][13]

-

Combined Reactivity: Many synthetic strategies utilize both functional groups in tandem or one-pot reactions to build complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines or pyrrolo[3,4-b]quinolinones.[12]

Caption: Major reaction pathways for 2-chloroquinoline-3-carbaldehyde derivatives.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet is not available, GHS classifications for structurally similar compounds provide a useful guide.

-

Hazard Classification: Analogues like 2-chloro-3-quinolinecarboxaldehyde are classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] The related 2-chloro-7-fluoroquinoline-3-carboxaldehyde is listed as harmful if swallowed (H302).[14]

-

Recommended Precautions: [14]

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the chloro and aldehyde groups—offer orthogonal handles for constructing complex molecular architectures. The presence of the trifluoromethoxy group provides a modern tool for modulating pharmacokinetic properties in drug design. While detailed experimental data on this specific molecule remains limited, this guide provides a robust framework for its use by synthesizing information from closely related and parent structures. Its utility in the Vilsmeier-Haack synthesis and its versatile reactivity profile position it as a valuable intermediate for developing novel therapeutics and advanced materials.

References

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

-

Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (n.d.). ResearchGate. [Link]

-

2-Chloro-3-quinolinecarboxaldehyde. (n.d.). PubChem. [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

-

2-Chloro-7-methoxyquinoline-3-carbaldehyde. (n.d.). PubChem. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Gollapalli Naga Raju, et al. (2017). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTHELMINTHIC ACTIVITY OF NEWER QUINOLINE DERIVATIVES CONTAINING ACRIDINE MOIETY. International Journal of Applied Pharmaceutics. [Link]

-

Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (2021). Journal of Materials and Electronic Devices. [Link]

-

2-Chloro-7-methylquinoline-3-carbaldehyde. (n.d.). National Institutes of Health. [Link]

-

2-chloro-7-fluoroquinoline-3-carbaldehyde (C10H5ClFNO). (n.d.). PubChemLite. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1254366-15-8 [chemicalbook.com]

- 5. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. dergi-fytronix.com [dergi-fytronix.com]

- 9. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde: A Versatile Scaffold in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and core reactivity. The document highlights its significance as a versatile scaffold for the development of novel therapeutic agents, supported by detailed experimental protocols and workflow visualizations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this quinoline derivative.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinolines, bicyclic heteroaromatic compounds composed of a fused benzene and pyridine ring, represent a privileged scaffold in pharmaceutical sciences.[1] This structural motif is at the heart of numerous natural products and synthetic drugs, exhibiting a vast spectrum of biological activities.[2][3] Compounds incorporating the quinoline ring system have demonstrated clinical efficacy as antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV agents.[3]

The reactivity and synthetic versatility of the quinoline core can be significantly enhanced through targeted functionalization. 2-Chloroquinoline-3-carbaldehydes, in particular, have emerged as exceptionally valuable intermediates.[4] The presence of two distinct and reactive functional handles—an electrophilic aldehyde at the C3 position and a halogen at the C2 position susceptible to nucleophilic substitution—provides a powerful platform for constructing diverse and complex molecular architectures.[4][5] This guide focuses specifically on the 7-(trifluoromethoxy) substituted analog, a modification designed to enhance metabolic stability and lipophilicity, key parameters in modern drug design.

Chemical Identity and Nomenclature

The compound at the core of this guide is identified by its systematic IUPAC name and various chemical identifiers. Establishing a clear nomenclature is critical for accurate documentation and database retrieval.

-

IUPAC Name: this compound[6]

-

Synonym: 2-Chloro-7-(trifluoromethoxy)-3-quinolinecarboxaldehyde

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1254366-15-8 | [6] |

| Molecular Formula | C₁₁H₅ClF₃NO₂ | [6] |

| Molecular Weight | 275.61 g/mol | [6] |

| Physical Form | Typically a solid (by analogy to related compounds) | [7][8] |

| Storage | Inert atmosphere, 2-8°C (recommended for similar compounds) | [7] |

Note: Specific experimental data such as melting point and detailed solubility for this exact compound are not widely reported in the literature. Properties are often inferred from closely related analogs.

Synthesis and Mechanism

The primary and most efficient route for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][9] This reaction facilitates the simultaneous formylation and cyclization of an N-arylacetamide precursor to form the quinoline ring system.

The Vilsmeier-Haack Reaction Pathway

The synthesis begins with the preparation of the Vilsmeier reagent, an electrophilic iminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[10] This reagent then reacts with an electron-rich aromatic compound, in this case, N-(3-(trifluoromethoxy)phenyl)acetamide, to achieve cyclization and formylation.

The logical flow of this synthesis is depicted below.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for analogous compounds, such as 2-chloro-7-methylquinoline-3-carbaldehyde.[11]

Materials:

-

N-(3-(trifluoromethoxy)phenyl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethyl acetate (for recrystallization)

-

Petroleum ether (for recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3 equivalents) to 0°C in an ice bath. Add POCl₃ (7 equivalents) dropwise with constant stirring over 30 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture for an additional 30 minutes at 0°C.

-

Addition of Acetanilide: Add N-(3-(trifluoromethoxy)phenyl)acetamide (1 equivalent) portion-wise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 15-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Workup: Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Purify the compound by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the final product.[11]

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The characteristic aldehyde proton signal in ¹H NMR is expected between δ 10-11 ppm.[12]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for sequential or, in some cases, one-pot modifications to build molecular complexity.

Reactions at the C2-Chloro Position

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) . This allows for the introduction of a wide array of substituents.

-

Amination: Reaction with primary or secondary amines (e.g., morpholine, anilines) displaces the chloride to form 2-aminoquinoline derivatives.[2]

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

-

Thiolation: Reaction with thiols or thiolates provides 2-thioether derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds, though this is often more challenging than with the corresponding bromide or iodide.[2]

Reactions at the C3-Aldehyde Group

The aldehyde group is a versatile handle for numerous classical transformations.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds, amines (to form Schiff bases/imines), hydrazines, and hydroxylamines.[2][10]

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-7-(trifluoromethoxy)quinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation to the corresponding carboxylic acid can be achieved using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Nucleophilic Addition: It is susceptible to attack by organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Combined and Multicomponent Reactions

The dual functionality enables complex, one-pot multicomponent reactions (MCRs) to rapidly generate fused heterocyclic systems of significant interest in drug discovery.[2] For instance, a reaction might involve an initial condensation at the aldehyde followed by an intramolecular nucleophilic substitution at the C2 position to form a new ring.

Caption: Reactivity map of the core scaffold.

Application in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself. Instead, it serves as a high-value starting material or "scaffold" for building libraries of novel compounds for biological screening. The trifluoromethoxy (-OCF₃) group is particularly valued in modern medicinal chemistry for its ability to improve metabolic stability, increase lipophilicity (enhancing membrane permeability), and act as a bioisostere for other groups.

The synthetic pathways described above allow for the systematic exploration of the chemical space around the quinoline core. By varying the nucleophile at C2 and the reaction partner at C3, chemists can fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets such as enzymes or receptors. This systematic approach is fundamental to structure-activity relationship (SAR) studies in lead optimization.[13]

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its synthesis via the robust Vilsmeier-Haack reaction is well-established, and its dual-functional nature provides a rich platform for chemical diversification. The incorporation of the trifluoromethoxy group aligns with contemporary strategies in drug design aimed at optimizing pharmacokinetic profiles. As the demand for novel therapeutic agents continues to grow, the utility of such versatile and well-designed building blocks will undoubtedly expand, paving the way for the discovery of next-generation medicines.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 1254366-15-8 [chemicalbook.com]

- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde | 68236-21-5 [sigmaaldrich.com]

- 8. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsr.net [ijsr.net]

- 13. researchgate.net [researchgate.net]

The Strategic Synthesis of Trifluoromethoxy-Substituted Quinolines: A Technical Guide for Medicinal Chemists

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF₃) group into this privileged heterocycle has emerged as a powerful tactic in modern drug design.[1][2] This substituent can profoundly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity, making it a highly sought-after feature in the development of next-generation pharmaceuticals.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing trifluoromethoxy-substituted quinolines. We will delve into the mechanistic underpinnings of classical named reactions adapted for fluorinated precursors and explore contemporary, highly efficient catalytic methodologies. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights into the causality behind synthetic choices.

The Trifluoromethoxy Group: A Game-Changer in Drug Discovery

The trifluoromethoxy group is often considered a "superstar" substituent in medicinal chemistry.[1] Its unique electronic properties, a combination of strong electron-withdrawing character through the sigma bond and weak pi-donation from the oxygen lone pairs, coupled with its high lipophilicity, set it apart from other functional groups.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a "twisted" conformation relative to the aromatic ring, which can be exploited to fine-tune ligand-receptor interactions.[5]

The introduction of a trifluoromethoxy group can lead to:

-

Enhanced Metabolic Stability: The formidable strength of the carbon-fluorine bonds makes the -OCF₃ group highly resistant to enzymatic degradation, often blocking metabolic hotspots and increasing a drug's half-life.[1]

-

Increased Lipophilicity: This property can significantly improve a compound's ability to cross biological membranes, enhancing oral bioavailability and penetration of the blood-brain barrier.[6]

-

Modulated pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic centers, such as the quinoline nitrogen, which can be critical for optimizing drug-target interactions and pharmacokinetic profiles.

-

Improved Binding Affinity: The unique stereoelectronic properties of the -OCF₃ group can lead to more potent and selective binding to biological targets.[7]

Given these advantages, the development of robust and versatile synthetic routes to trifluoromethoxy-substituted quinolines is of paramount importance for the advancement of drug discovery programs.

Classical Approaches to Quinoline Synthesis: Adapting to Trifluoromethoxy Precursors

Many of the foundational methods for quinoline synthesis, developed over a century ago, remain relevant today and can be effectively adapted for the preparation of trifluoromethoxy-substituted analogues. The key to their successful application lies in the availability and reactivity of appropriately substituted aniline precursors, such as 4-(trifluoromethoxy)aniline.[6][8]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold.[9][10] The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[9]

Mechanism & Rationale: The initial step is a Michael-type addition of the aniline to the electron-deficient alkene of the malonate derivative, followed by the elimination of ethanol. The resulting anilinomethylenemalonate intermediate then undergoes a thermally induced intramolecular cyclization.[11] This electrocyclization is typically the rate-limiting step and requires high temperatures.[11] The choice of solvent is critical; high-boiling point solvents like diphenyl ether are often used to achieve the necessary temperatures for efficient cyclization.

Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline [Adapted from 9, 12]

-

Step 1: Condensation: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Step 2: Cyclization: To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes.

-

Step 3: Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization.

The Skraup Synthesis

The Skraup synthesis is a classic, albeit often aggressive, method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[12][13]

Mechanism & Rationale: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[14] The aniline then undergoes a 1,4-addition to the acrolein. The resulting intermediate is cyclized and then oxidized to form the quinoline ring. The reaction is notoriously exothermic and requires careful temperature control.[12]

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline [Adapted from 27, 33]

-

Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Step 1: Reagent Mixture: In a large, robust reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 4-(trifluoromethoxy)aniline (1.0 eq) and glycerol (3.0 eq).

-

Step 2: Addition of Oxidant: Slowly add nitrobenzene (1.2 eq) to the mixture. The nitrobenzene serves as both the oxidizing agent and a solvent.

-

Step 3: Heating: Heat the reaction mixture cautiously to 120-130 °C. Once the initial vigorous reaction subsides, continue heating for several hours.

-

Step 4: Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) and then perform a steam distillation to isolate the product. Further purification can be achieved by chromatography or recrystallization of a salt derivative.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16]

Mechanism & Rationale: The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[15] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring, and subsequent dehydration to yield the quinoline.[17]

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-(trifluoromethoxy)quinoline [Adapted from 15, 30]

-

Step 1: Condensation: Mix 4-(trifluoromethoxy)aniline (1.0 eq) and acetylacetone (1.1 eq).

-

Step 2: Cyclization: Slowly and carefully add the mixture to concentrated sulfuric acid, keeping the temperature low with an ice bath. Once the addition is complete, heat the mixture to 100 °C for 1-2 hours.

-

Step 3: Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., aqueous ammonia) until the product precipitates.

-

Step 4: Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

The Conrad-Limpach-Knorr Synthesis

This synthesis provides access to 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) from anilines and β-ketoesters.[18][19][20] The regiochemical outcome is dependent on the reaction temperature.[19]

Mechanism & Rationale: At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form a 4-hydroxyquinoline.[20][21] At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl, forming an anilide that then cyclizes to a 2-hydroxyquinoline.[19]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethoxy)quinoline (Conrad-Limpach) [Adapted from 17, 31]

-

Step 1: Condensation: Mix 4-(trifluoromethoxy)aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) at room temperature, often with a catalytic amount of acid (e.g., acetic acid).

-

Step 2: Cyclization: Heat the mixture in a high-boiling solvent like diphenyl ether to approximately 250 °C for 15-30 minutes.

-

Step 3: Work-up and Isolation: Cool the reaction mixture, and the product should precipitate. Collect the solid by filtration and wash with a non-polar solvent.

The Friedländer Annulation

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[22][23]

Mechanism & Rationale: The reaction can be catalyzed by either acid or base and is believed to proceed through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[23][24] A key advantage of this method is the unambiguous regiochemical outcome.

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline [Adapted from 16, 39]

-

Step 1: Reaction Setup: In a suitable solvent such as ethanol, dissolve 2-amino-5-(trifluoromethoxy)benzaldehyde (1.0 eq) and acetophenone (1.1 eq).

-

Step 2: Catalysis: Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide.

-

Step 3: Reaction: Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Step 4: Work-up and Purification: Cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Modern Synthetic Methodologies: Efficiency and Selectivity

While classical methods are valuable, modern synthetic chemistry has provided more efficient, milder, and often more versatile routes to trifluoromethoxy-substituted quinolines. These methods frequently employ transition metal catalysis.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[25][26] These methods often involve domino or cascade reactions that form multiple bonds in a single operation.[25]

A notable example is the palladium-catalyzed tandem Sonogashira coupling and alkyne carbocyclization.[25][26] This approach allows for the rapid construction of highly substituted 2-trifluoromethylquinolines, and the principles are directly applicable to their trifluoromethoxy counterparts.

Mechanism & Rationale: The reaction begins with a standard Sonogashira coupling between an ortho-iodoaniline derivative and a terminal alkyne. The resulting coupled product then undergoes an intramolecular carbocyclization, where the nitrogen atom attacks the alkyne, followed by isomerization to furnish the quinoline ring.[25]

Experimental Protocol: Synthesis of a 3,4-Disubstituted 2-(Trifluoromethoxy)quinoline Derivative [Conceptual adaptation from 2, 3]

-

Starting Materials: A β-(trifluoromethoxy) β-enaminoketone derived from an ortho-iodoaniline would be a key starting material.

-

Reaction Conditions:

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₂Cl₂ (5 mol%).

-

Co-catalyst: Copper(I) iodide (CuI, 10 mol%).

-

Base: An organic base like triethylamine (Et₃N) or DBU.

-

Solvent: A polar aprotic solvent such as DMF.

-

Reactant: A terminal alkyne (e.g., phenylacetylene).

-

-

Procedure: Combine the β-(trifluoromethoxy) β-enaminoketone, alkyne, palladium catalyst, CuI, and base in DMF under an inert atmosphere (e.g., nitrogen). Heat the mixture at 60-80 °C until the reaction is complete.

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

C-H Activation Strategies

Direct C-H activation has emerged as a highly atom-economical and step-efficient strategy for the functionalization of heterocycles.[27] While still an evolving field for quinoline synthesis, C-H activation offers the potential for novel disconnections and the late-stage functionalization of complex molecules.[27][28] For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize trifluoromethyl-substituted isoquinolones, and similar strategies could be envisioned for quinolines.[29]

Visualization of Synthetic Pathways

To better illustrate the flow of these synthetic strategies, the following diagrams outline the core transformations.

Classical Quinoline Syntheses

Caption: Overview of classical pathways to trifluoromethoxy-quinolines.

Modern Palladium-Catalyzed Workflow

Caption: A streamlined workflow for modern Pd-catalyzed quinoline synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Method | Key Precursors | Product Type | Advantages | Disadvantages |

| Gould-Jacobs | Aniline, Malonate Ester | 4-Hydroxyquinoline | Reliable, good for specific substitution patterns | Requires high temperatures, limited to 4-hydroxy derivatives |

| Skraup | Aniline, Glycerol | Quinoline (unsubstituted at C2/C4) | Uses simple starting materials | Harsh conditions, often violent, low yields |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | Good for specific substitution | Requires strong acid catalysis |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline | Good control over substitution | High temperatures needed for cyclization |

| Friedländer | 2-Aminoaryl Ketone/Aldehyde | Polysubstituted Quinoline | High regioselectivity, versatile | Requires specific 2-aminoaryl carbonyl precursors |

| Pd-Catalyzed | o-Haloaniline, Alkyne | Polysubstituted Quinoline | Mild conditions, high efficiency, broad scope[25][26] | Catalyst cost, sensitivity to functional groups |

Conclusion and Future Perspectives

The synthesis of trifluoromethoxy-substituted quinolines is a vibrant and evolving area of research, driven by the significant potential of these compounds in drug discovery. While classical methods provide a solid foundation for accessing a range of core structures, modern catalytic approaches are paving the way for more efficient, selective, and sustainable syntheses. The continued development of novel C-H functionalization and other catalytic cascade reactions will undoubtedly expand the accessible chemical space of trifluoromethoxy-quinolines, enabling medicinal chemists to further harness the power of this unique substituent in the design of innovative therapeutics. As our understanding of the intricate interplay between molecular structure and biological function grows, the demand for sophisticated and precisely tailored synthetic methodologies will only intensify.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. ablelab.eu [ablelab.eu]

- 12. Skraup reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. iipseries.org [iipseries.org]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 20. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 21. synarchive.com [synarchive.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 24. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Electrophilic Aromatic Substitution in Trifluoromethoxyquinolines: A Mechanistic and Synthetic Guide

An In-depth Technical Guide

Introduction: The Strategic Value of Trifluoromethoxyquinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its fusion of a benzene ring with a pyridine ring creates a unique electronic landscape, offering rich opportunities for functionalization. When decorated with a trifluoromethoxy (-OCF₃) group, the resulting trifluoromethoxyquinoline derivatives exhibit significantly enhanced pharmacological profiles. The -OCF₃ group, a bioisostere of the methoxy group, imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1][2] These properties are highly sought after in drug design to improve a candidate's membrane permeability, block metabolic degradation, and modulate receptor binding affinity.[3]

This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) reactions on the trifluoromethoxyquinoline core. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying principles governing reactivity and regioselectivity. We will dissect the competing electronic effects of the quinoline nucleus and the trifluoromethoxy substituent, providing a predictive framework for researchers engaged in the synthesis of novel quinoline-based therapeutics. Every mechanistic claim and protocol herein is grounded in established chemical principles and supported by authoritative sources.

Fundamental Principles: Deconstructing Reactivity

To predict the outcome of an EAS reaction on a trifluoromethoxyquinoline, one must first understand the electronic contributions of each component of the molecule: the quinoline ring system and the trifluoromethoxy substituent.

The Quinoline Nucleus: A Tale of Two Rings

The quinoline system consists of an electron-rich benzene ring fused to an electron-deficient (π-deficient) pyridine ring.[4] This disparity dictates the site of electrophilic attack. The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic aromatic substitution occurs exclusively on the carbocyclic (benzene) ring.[5][6]

Within the benzene ring, substitution preferentially occurs at the C5 and C8 positions.[5][6] This regioselectivity is a direct consequence of the stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction.[7] Attack at C5 or C8 allows the positive charge to be delocalized across the ring system while keeping the aromaticity of the pyridine ring intact in at least one resonance structure. Attack at C6 or C7 forces disruption of the aromatic sextet in both rings, resulting in a significantly less stable intermediate.

Caption: Regioselectivity of EAS on the unsubstituted quinoline ring.

The Trifluoromethoxy Group: A Deactivating Director

The trifluoromethoxy (-OCF₃) group exerts a powerful influence on the aromatic ring to which it is attached. Its properties are a blend of inductive and resonance effects.

-

Strong Inductive Withdrawal (-I): The three highly electronegative fluorine atoms pull electron density away from the ring through the sigma bond network. This effect strongly deactivates the ring towards electrophilic attack, making reactions slower and requiring harsher conditions compared to benzene.[8][9]

-

Weak Resonance Donation (+R) and Para-Directing Effect: While the oxygen atom possesses lone pairs that can, in principle, donate into the π-system (a +R effect), this is significantly attenuated by the strong pull of the CF₃ group.[1] A unique feature of the -OCF₃ group is that repulsion between the fluorine lone pairs and the arene π-electrons increases the electron density at the para position.[1][10] Despite being a strong deactivator overall, it directs incoming electrophiles primarily to the para position, and to a lesser extent, the ortho positions.

Predicting Regioselectivity in Trifluoromethoxyquinolines

The final regiochemical outcome of an EAS reaction on a trifluoromethoxyquinoline is a competition between the inherent directing effects of the quinoline nucleus and the influence of the -OCF₃ group. Let's consider the common and synthetically valuable isomer, 6-(trifluoromethoxy)quinoline , as our model substrate.

-

Inherent Quinoline Preference: Directs electrophiles to C5 and C8.

-

-OCF₃ Group at C6: Deactivates the entire carbocyclic ring. It directs incoming electrophiles para to itself (no such position on the fused ring) and ortho to itself (C5 and C7).

Analysis of Potential Attack Sites:

-

Attack at C5: This position is favored by both the inherent directing effect of the quinoline nucleus and the ortho-directing effect of the 6-OCF₃ group. This alignment of directing effects makes C5 the most probable site of substitution.

-

Attack at C8: This position is favored by the quinoline nucleus but is meta to the 6-OCF₃ group. The deactivating nature of the substituent at this position makes attack less likely than at C5.

-

Attack at C7: This position is ortho to the 6-OCF₃ group but is an inherently disfavored position for electrophilic attack on the quinoline ring (like C6).

Key Transformations: Protocols and Mechanisms

Due to the deactivated nature of the trifluoromethoxyquinoline ring, robust reaction conditions are often necessary. The following protocols are representative methodologies for key EAS reactions.

Nitration

Nitration introduces the versatile nitro (-NO₂) group, a precursor to amines and other functional groups. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids.[11][12][13]

Experimental Protocol: Synthesis of 5-Nitro-6-(trifluoromethoxy)quinoline

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Reagent Preparation: To the flask, add 6-(trifluoromethoxy)quinoline (1.0 eq). Cool the flask to 0 °C.

-

Acid Addition: In the dropping funnel, prepare a cold mixture of concentrated sulfuric acid (H₂SO₄, 3.0 eq) and fuming nitric acid (HNO₃, 1.5 eq).

-

Reaction: Add the nitrating mixture dropwise to the stirred quinoline solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Neutralization & Isolation: Slowly neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached. Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol or purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 5-nitro-6-(trifluoromethoxy)quinoline.

Mechanism of Nitration

Caption: Key steps in the nitration of 6-(trifluoromethoxy)quinoline.

Halogenation (Bromination)

Direct bromination of deactivated aromatic rings typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a more potent electrophile.

Experimental Protocol: Synthesis of 5-Bromo-6-(trifluoromethoxy)quinoline

-

Apparatus: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr byproduct).

-

Setup: Charge the flask with 6-(trifluoromethoxy)quinoline (1.0 eq) and a catalytic amount of iron filings or FeBr₃ (0.1 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Reagent Addition: Dissolve liquid bromine (Br₂, 1.1 eq) in the same solvent and add it to the dropping funnel.

-

Reaction: Add the bromine solution dropwise to the quinoline mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a steady temperature. Evolution of HBr gas indicates the reaction is proceeding.

-

Completion: After the addition, the mixture may be gently heated (e.g., 40 °C) for several hours to drive the reaction to completion. Monitor by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and quench by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.

-